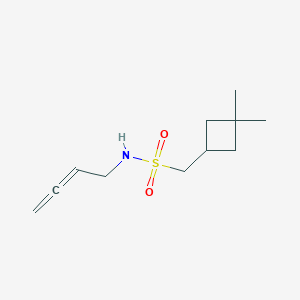

CID 132388989

Description

However, general methodologies for characterizing such compounds can be inferred. For instance, highlights the use of GC-MS and mass spectrometry for analyzing compound structures and purity, which are standard techniques for elucidating molecular properties . Similarly, emphasizes the role of LC-ESI-MS and in-source CID (Collision-Induced Dissociation) in differentiating isomers like ginsenosides, suggesting that CID 132388989 could be analyzed using analogous workflows .

Properties

InChI |

InChI=1S/C11H19NO2S/c1-4-5-6-12-15(13,14)9-10-7-11(2,3)8-10/h5,10,12H,1,6-9H2,2-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBATZHQPNNQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CS(=O)(=O)NCC=C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of compound “CID 132388989” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general synthetic approach includes:

Starting Materials: The synthesis begins with readily available starting materials.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Compound “CID 132388989” undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions: The reactions typically involve solvents like ethanol or dichloromethane and may require catalysts to proceed efficiently.

Major Products:

Scientific Research Applications

Compound “CID 132388989” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

Medicine: It is investigated for its pharmacological properties and potential use in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “CID 132388989” involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below are key comparisons based on available

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives, including:

- Oscillatoxin D (CID: 101283546)

- 30-Methyl-Oscillatoxin D (CID: 185389)

- Oscillatoxin E (CID: 156582093)

- Oscillatoxin F (CID: 156582092)

These compounds share a polyketide backbone but differ in substituents (e.g., methyl groups or hydroxylation patterns). A hypothetical comparison with CID 132388989 might focus on:

- Molecular weight : Oscillatoxin derivatives range from ~600–650 Da, suggesting this compound could fall within this range if structurally related.

- Bioactivity: Oscillatoxins are known for cytotoxicity; similar bioassays could be applied to this compound .

Table 1: Structural Comparison of Oscillatoxin Analogues

| Compound | CID | Molecular Formula | Key Substituents | Bioactivity |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₄H₅₀O₉ | Epoxide, hydroxyl | Cytotoxic |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₅H₅₂O₉ | Methyl group at C30 | Enhanced stability |

| Hypothetical this compound | 132388989 | — | (Inferred) | (Requires assay) |

Functional Analogues: Nrf2 Inhibitors

references CID 46907796 (AC5000.4136), a known Nrf2 inhibitor, alongside ChEMBL compounds 1724922 and 1711744. Functional similarities could include:

- Mechanism : Inhibition of the Nrf2-ARE pathway, a target in cancer therapy.

- Potency : IC₅₀ values for these compounds range from 4.9–10 μM, providing a benchmark for evaluating this compound’s efficacy .

Table 2: Functional Comparison of Nrf2 Pathway Inhibitors

| Compound | CID/ChEMBL ID | IC₅₀ (μM) | Selectivity Notes |

|---|---|---|---|

| AC5000.4136 | 46907796 | 4.9 | High membrane permeability |

| ChEMBL1724922 | 1724922 | 8.2 | Moderate CYP inhibition |

| ChEMBL1711746 | 1711746 | 10.1 | Low bioavailability |

| This compound | 132388989 | — | (Pending evaluation) |

Physicochemical and Pharmacokinetic Properties

–15 provide solubility, LogP, and bioavailability data for unrelated compounds, which can guide expectations for this compound:

- Solubility : Compounds like CAS 1761-61-1 (CID 72863) show 0.687 mg/mL solubility in aqueous buffers, a critical parameter for drug development .

Table 3: Physicochemical Profile Comparison

Q & A

Q. How to ensure compliance with ethical standards in this compound research?

- Methodological Answer :

- Human/animal studies : Obtain IRB/IACUC approval and adhere to ARRIVE or CONSORT guidelines.

- Data ownership : Cite prior work rigorously and avoid copyright violations when reproducing figures.

- Open access : Deposit datasets in repositories like Zenodo or ChemRxiv for public access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.